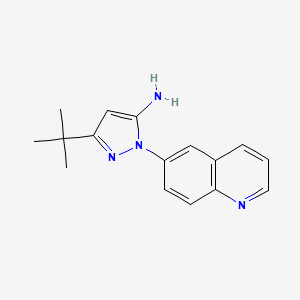
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, also known as TBQP, is a novel pyrazolamine compound that has been studied for its potential applications in science and medicine. TBQP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. TBQP has also been studied for its potential applications in drug delivery, gene therapy, and other medical treatments.
Scientific Research Applications
Catalysis in Polymerization : The compound has been utilized in the synthesis and characterization of aluminum and zinc complexes, which are active catalysts for the ring-opening polymerization of ε-caprolactone. This demonstrates its potential in polymer chemistry and materials science (Qiao, Ma, & Wang, 2011).
Synthesis of Imidazoazines : In a study, flash vacuum thermolysis of N-(tert-butyl)-N-(quinolin-2-ylmethylidene)amine, a related compound, has been used for the efficient synthesis of imidazoazines, demonstrating its role in the development of novel chemical synthesis techniques (Justyna et al., 2017).
Ring-Opening Reactions : The compound contributes to the synthesis of novel quinoline scaffolds through ring-opening reactions of isatins, highlighting its significance in the creation of new chemical structures (Poomathi et al., 2015).
Chemo- and Regioselective Synthesis : It plays a role in the tuning of chemo- and regioselectivities in multicomponent condensations for synthesizing various chemical compounds, indicating its importance in selective chemical reactions (Chebanov et al., 2008).
Synthesis of Antimicrobial Agents : Derivatives of the compound have been synthesized for their potential as antimicrobial agents, showcasing its applicability in medicinal chemistry (Holla et al., 2006).
Acetylcholinesterase Inhibitors : Its analogs have been synthesized and evaluated as acetylcholinesterase inhibitors, indicating its potential in neuropharmacology and the treatment of neurodegenerative diseases (Mahdavi et al., 2017).
Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of PROTAC molecules, highlighting its role in drug development and pharmaceutical synthesis (Zhang et al., 2022).
Bacterial Protein Kinase Inhibitors : It has shown significant inhibitory activity on bacterial serine/threonine protein kinases, suggesting its potential in the development of new antibacterial agents (Lapa et al., 2013).
properties
IUPAC Name |
5-tert-butyl-2-quinolin-6-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-6-7-13-11(9-12)5-4-8-18-13/h4-10H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUNUCMJQXEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)

![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
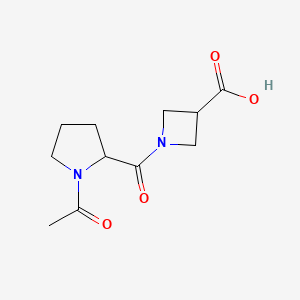
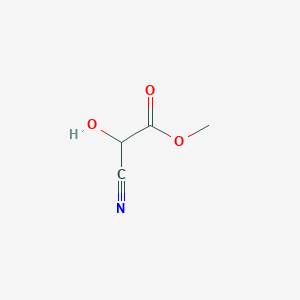
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
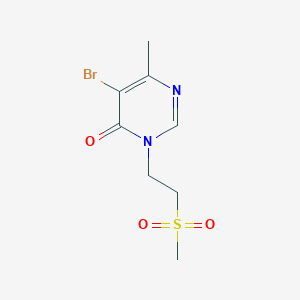
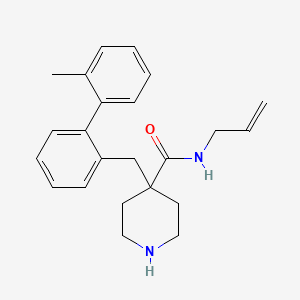
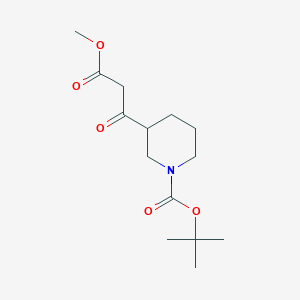
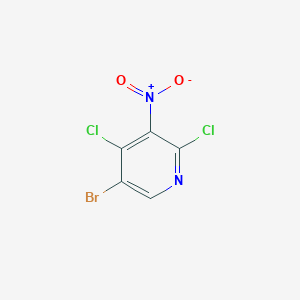
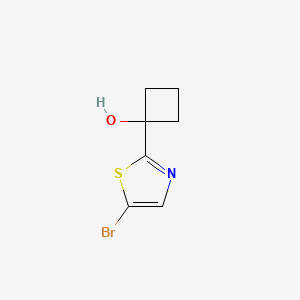
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
